molecular formula C9H15BrCl2N4 B1380652 1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride CAS No. 1986404-69-6

1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride

Cat. No. B1380652
CAS RN: 1986404-69-6
M. Wt: 330.05 g/mol
InChI Key: HXTKFJLPPZOXDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves using N-Boc-3-piperidine carboxylic acids as the starting material. The target product is obtained through several steps including esterification, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BrN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is typically available in powder form . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Drug Development and Clinical Applications

Compounds with piperidine structures are frequently explored for their therapeutic potential. For example, a study on carpipramine, a compound containing a piperidine moiety, showed positive effects on psychopathological disorders in long-term hospitalized schizophrenic patients without significant side effects (Eckmann, 1976). Such findings suggest that derivatives like 1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride could have applications in neuropsychiatric drug development.

Pharmacokinetics and Metabolism

The pharmacokinetic properties and metabolism of fluoropyrimidine compounds, which might share some chemical behavior with bromopyrimidinyl derivatives, have been studied extensively. A Phase I study of the oral fluoropyrimidine S-1 showed that it has a manageable safety profile and potential anticancer activity, suggesting that similar compounds could be explored for oncology applications (Chu et al., 2004).

Mechanism of Action in Biological Systems

The interaction of piperidine analogs with biological targets, such as neurotransmitter receptors, can provide insights into the nervous system's functioning and potential therapeutic targets. A study on a piperazine butyl benzisothiazol derivative explored its occupancy of 5-HT(1A) receptors in the human brain, highlighting the compound's potential in treating anxiety and mood disorders (Rabiner et al., 2002).

Synthetic and Chemical Research

The synthesis and characterization of compounds with piperidinyl and pyrimidinyl moieties are crucial for developing new materials and chemical methodologies. For example, the study on meperidine-analog synthesis leading to parkinsonism highlights the importance of understanding the synthetic pathways and potential risks of novel compounds (Langston et al., 1983).

properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-8(11)2-4-14;;/h5-6,8H,1-4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTKFJLPPZOXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=N2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride

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